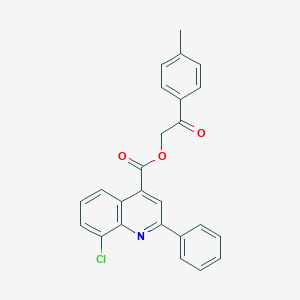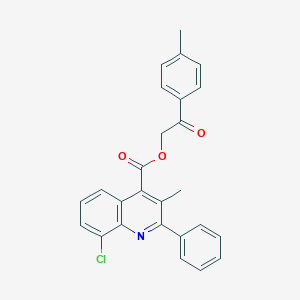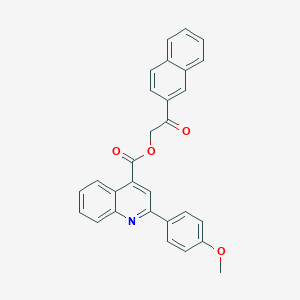
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate is a complex organic compound that combines several aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the quinolinecarboxylic acid derivative, followed by esterification with 2-naphthylcarbonylmethyl ester. Common reagents used in these reactions include acid chlorides, anhydrides, and catalysts such as sulfuric acid or phosphoric acid. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also becoming more prevalent in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, especially in the presence of strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Sodium hydroxide or other strong bases in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolinecarboxylic acid derivatives, while reduction can produce the corresponding alcohols.
Scientific Research Applications
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Studied for its potential anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which (2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate exerts its effects involves interactions with various molecular targets. In biological systems, it may interact with enzymes or receptors, altering their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-(p-Anisyl)-4-quinolinecarboxylic acid: Shares the quinolinecarboxylic acid core but lacks the naphthyl ester group.
2-Naphthylcarbonylmethyl ester: Contains the naphthyl ester group but lacks the quinolinecarboxylic acid moiety.
Uniqueness
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate is unique due to its combination of aromatic and heterocyclic structures, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C29H21NO4 |
|---|---|
Molecular Weight |
447.5 g/mol |
IUPAC Name |
(2-naphthalen-2-yl-2-oxoethyl) 2-(4-methoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C29H21NO4/c1-33-23-14-12-20(13-15-23)27-17-25(24-8-4-5-9-26(24)30-27)29(32)34-18-28(31)22-11-10-19-6-2-3-7-21(19)16-22/h2-17H,18H2,1H3 |
InChI Key |
SNLGNBQGIUANOC-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OCC(=O)C4=CC5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Chlorophenyl)-2-oxoethyl {[(benzoylamino)acetyl]amino}acetate](/img/structure/B339109.png)
![2-(2-Chlorophenyl)-2-oxoethyl {[(4-methylphenyl)sulfonyl]amino}acetate](/img/structure/B339110.png)

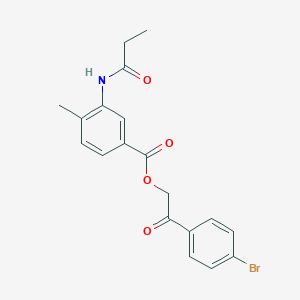

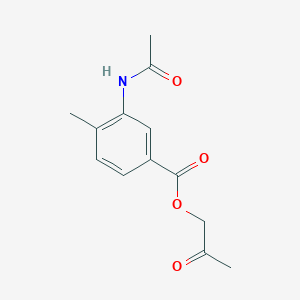
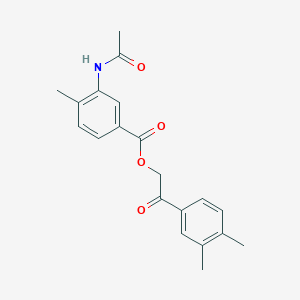
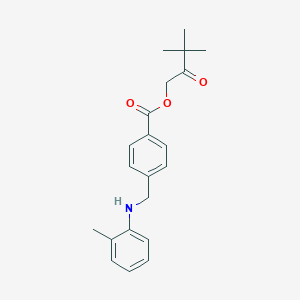
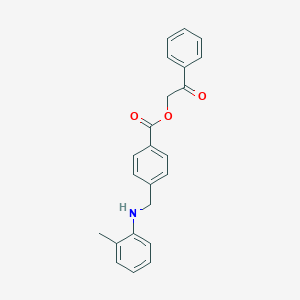
![4-methyl-3-[5-(4-methylphenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]benzoic acid](/img/structure/B339129.png)
![4-[(5-bromoquinolin-8-yl)amino]-4-oxobutanoic acid](/img/structure/B339130.png)
